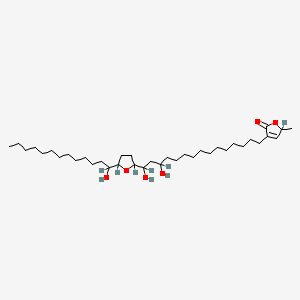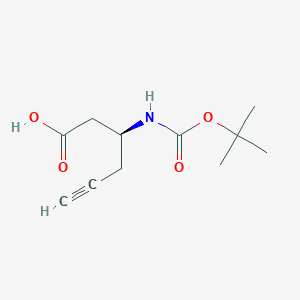
2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide, also known as CFFC, is a synthetic compound that has been studied for its potential applications in scientific research. CFFC is an acetamide derivative that contains a chlorine atom, a fluorine atom, and a formyl group. It has been used in a variety of biochemical and physiological studies due to its ability to interact with various molecules and proteins.
Applications De Recherche Scientifique
Photochemical Reactions
Research has shown that compounds similar to 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide undergo distinct photochemical reactions in different solvents, leading to various photoproducts. For instance, flutamide, a related compound, exhibits different photo-induced reactions in acetonitrile and 2-propanol, highlighting the significance of solvent effects in photochemistry and the generation of phenoxy radicals (Watanabe, Fukuyoshi, & Oda, 2015).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups, as demonstrated in the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, employs immobilized lipase for catalysis. This research underscores the utility of enzymatic processes in achieving selective acetylation, which could be applied in synthesizing derivatives of 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide (Magadum & Yadav, 2018).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, demonstrate the potential of these compounds in various applications, including medicinal chemistry. These studies provide insights into the structural and functional properties of these compounds, paving the way for their utilization in drug development and other scientific research applications (Yang Man-li, 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the synthesis of 2-(substituted phenoxy) acetamide derivatives has revealed their potential as anticancer, anti-inflammatory, and analgesic agents. These studies highlight the therapeutic potential of these compounds, suggesting their utility in developing new medications (Rani, Pal, Hegde, & Hashim, 2014).
Hydrogen-bonded Complexes Study
The investigation of hydrogen-bonded complexes formed by formamide and acetamide with phenols provides valuable information on the interaction dynamics of these compounds. Understanding these interactions is crucial for the development of new materials and for applications in supramolecular chemistry (Malathi, Sabesan, & Krishnan, 2004).
Propriétés
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-7-10(8-19)5-6-14(11)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYZYIJVVZBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)




![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)


![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2928998.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2928999.png)
